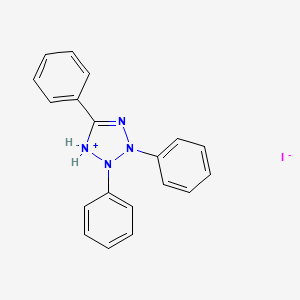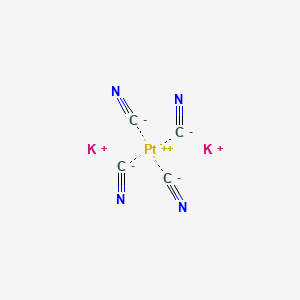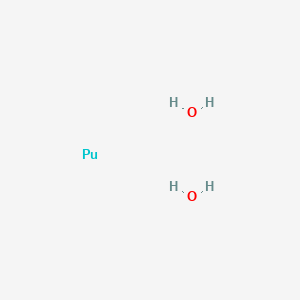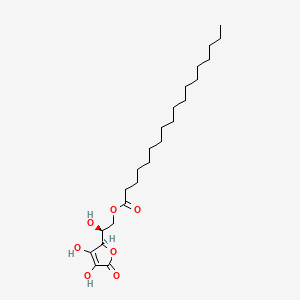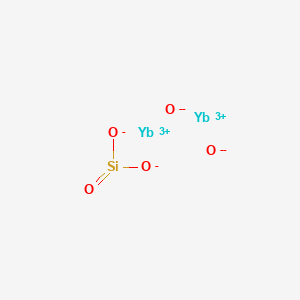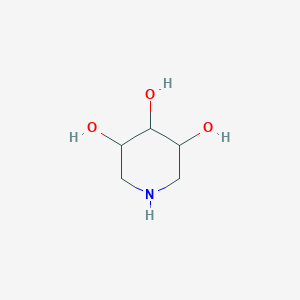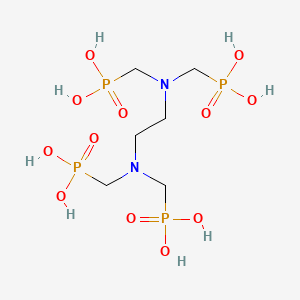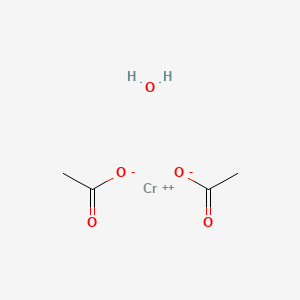
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is a titanium-based organometallic compound It is characterized by the presence of two cyclopentadienyl rings and two 4-chlorophenoxide groups attached to a central titanium atom in the +4 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium and 4-chlorophenol. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TiCl4+2NaC5H5+2C6H4ClOH→(C5H5)2Ti(OC6H4Cl)2+4NaCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The 4-chlorophenoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds or metallic titanium.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) involves the interaction of the titanium center with substrates. The cyclopentadienyl and 4-chlorophenoxide ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application.
Comparación Con Compuestos Similares
Similar Compounds
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DICHLORIDE: Similar structure but with chloride ligands instead of 4-chlorophenoxide.
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DIHYDRIDE: Similar structure but with hydride ligands.
Uniqueness
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is unique due to the presence of 4-chlorophenoxide ligands, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic and materials science applications.
Propiedades
Número CAS |
12309-07-8 |
|---|---|
Fórmula molecular |
C22H20Cl2O2Ti 10* |
Peso molecular |
435.17 |
Sinónimos |
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


